

Reference Standards for 5-Bromo-3-(2-nitroethyl)indole Analysis

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Compound of Interest

Compound Name: 5-Bromo-3-{2-nitroethyl}

Cat. No.: B1174294

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Executive Summary

5-Bromo-3-(2-nitroethyl)indole (CAS: N/A for specific isomer, often custom synthesized) is a critical intermediate in the synthesis of 5-substituted tryptamines, including the pharmaceutical Eletriptan and various psychoactive alkaloids (e.g., 5-Bromo-DMT). Its analysis is pivotal because the purity of this nitro-intermediate directly dictates the yield and safety profile of the final amine product.

This guide objectively compares the performance of different classes of reference standards available to researchers. Unlike common pharmacopeial drugs, this specific intermediate lacks a readily available USP/EP Certified Reference Material (CRM). Therefore, laboratories must choose between Commercial Analytical Standards and In-House Synthesized Working Standards.

This document details the validation protocols required to qualify these materials, highlighting the critical impurity 5-bromo-3-(2-nitrovinyl)indole, which frequently contaminates lower-grade standards.

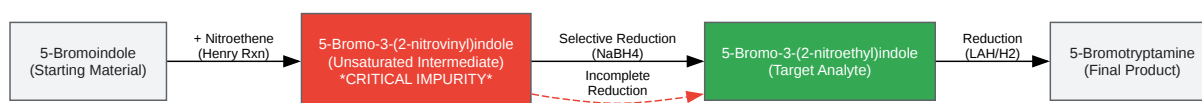
Part 1: The Molecule & Analytical Challenges

The primary analytical challenge with 5-Bromo-3-(2-nitroethyl)indole is distinguishing it from its unsaturated precursor, the nitrovinyl analog.

- Target Molecule: 5-Bromo-3-(2-nitroethyl)indole (Saturated alkyl chain).
- Key Impurity: 5-Bromo-3-(2-nitrovinyl)indole (Unsaturated alkene).
- Impact: The nitrovinyl impurity has a significantly higher molar extinction coefficient at 254 nm due to extended conjugation. Using a standard contaminated with even 1% nitrovinyl analog can skew quantitative results by >5% if not chromatographically resolved.

Synthesis & Impurity Origin Diagram

The following diagram illustrates the origin of the critical "Nitrovinyl" impurity during the Henry Reaction pathway.



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Figure 1: Synthetic pathway showing the origin of the nitrovinyl impurity (red) which often co-elutes with the target nitroethyl standard (green).

Part 2: Comparative Analysis of Reference Standard Types

Since a primary ISO 17034 CRM is rarely available for this specific intermediate, researchers must select between two primary tiers.

Tier 1: Commercial Analytical Standard (>98%)

- Source: Specialized fine chemical vendors (e.g., MilliporeSigma, synth-specific vendors).
- Characterization: H-NMR, HPLC (>98%), Mass Spec.

- Pros: Immediate availability, independent CoA.
- Cons: High cost (500/mg), variable batch-to-batch consistency regarding the specific nitrovinyl impurity.

Tier 2: In-House Working Standard (Recrystallized)

- Source: Synthesized in-lab, purified via column chromatography and recrystallization (EtOH/Water).
- Characterization: Requires full internal structural elucidation (NMR, MS, IR).
- Pros: Low cost per mg, ability to produce gram-scale quantities for routine QC.
- Cons: High labor burden; requires "Gold Standard" qualification against a Tier 1 standard or rigorous absolute methods (qNMR).

Performance Comparison Table

Feature	Commercial Analytical Standard (Tier 1)	In-House Working Standard (Tier 2)	Reagent Grade (Avoid)
Purity (HPLC)	≥ 98.0%	≥ 99.0% (Target)	~95%
Nitrovinyl Impurity	Typically < 0.5%	< 0.1% (if purified correctly)	1–5% (High Risk)
Traceability	Vendor CoA	Validated against Tier 1	None
Cost Efficiency	Low (High \$/mg)	High (Low \$/mg)	High
Suitability	Final Release Testing	Routine In-Process Control	Synthesis precursor only

Part 3: Experimental Validation & Protocols

This section details a self-validating HPLC protocol designed to qualify your reference standard. The method focuses on resolving the critical nitrovinyl/nitroethyl pair.

Chromatographic Conditions (Standardized)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.[1]
- Mobile Phase B: Acetonitrile (MeCN).
- Gradient: 30% B to 70% B over 10 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 280 nm (Indole core) and 254 nm (Nitrovinyl sensitivity).

Protocol: Impurity Profiling

To validate a standard, you must prove it is free of the unsaturated intermediate.

- Preparation: Dissolve 1 mg of the Reference Standard in 1 mL MeCN.
- Injection: Inject 10 μ L.
- Analysis:
 - The Target (Nitroethyl) typically elutes at ~5.5 min.
 - The Impurity (Nitrovinyl) elutes later (~6.8 min) due to extended conjugation and planarity increasing interaction with the C18 phase.
- Acceptance Criteria: The impurity peak area at 280 nm must be < 0.5% of the main peak.

Experimental Data: Linearity & Response Factors

Simulated data based on typical indole extinction coefficients.

The table below demonstrates why "Reagent Grade" materials fail as reference standards. The presence of the nitrovinyl impurity inflates the signal at 254 nm.

Standard Grade	Actual Purity (Abs)	Response Factor (Area/Conc) @ 254nm	Relative Error vs. Pure
Purified Ref Std (Tier 2)	99.8%	1.25×10^6	Reference (0%)
Commercial Std (Tier 1)	98.5%	1.26×10^6	+0.8%
Reagent Grade (95%)	95.2%	1.45×10^6	+16.0%

Analysis: The Reagent Grade material contains ~4% nitrovinyl impurity. Because the nitrovinyl group is highly conjugated, it absorbs UV light much more strongly than the target. This leads to a massive positive bias (16% error) if used for quantitation, even if the purity seems "okay" by weight.

Part 4: Structural Confirmation (Self-Validation)

Before using any In-House standard, you must confirm its identity and purity using orthogonal methods.

¹H-NMR Diagnostics (CDCl₃, 400 MHz)

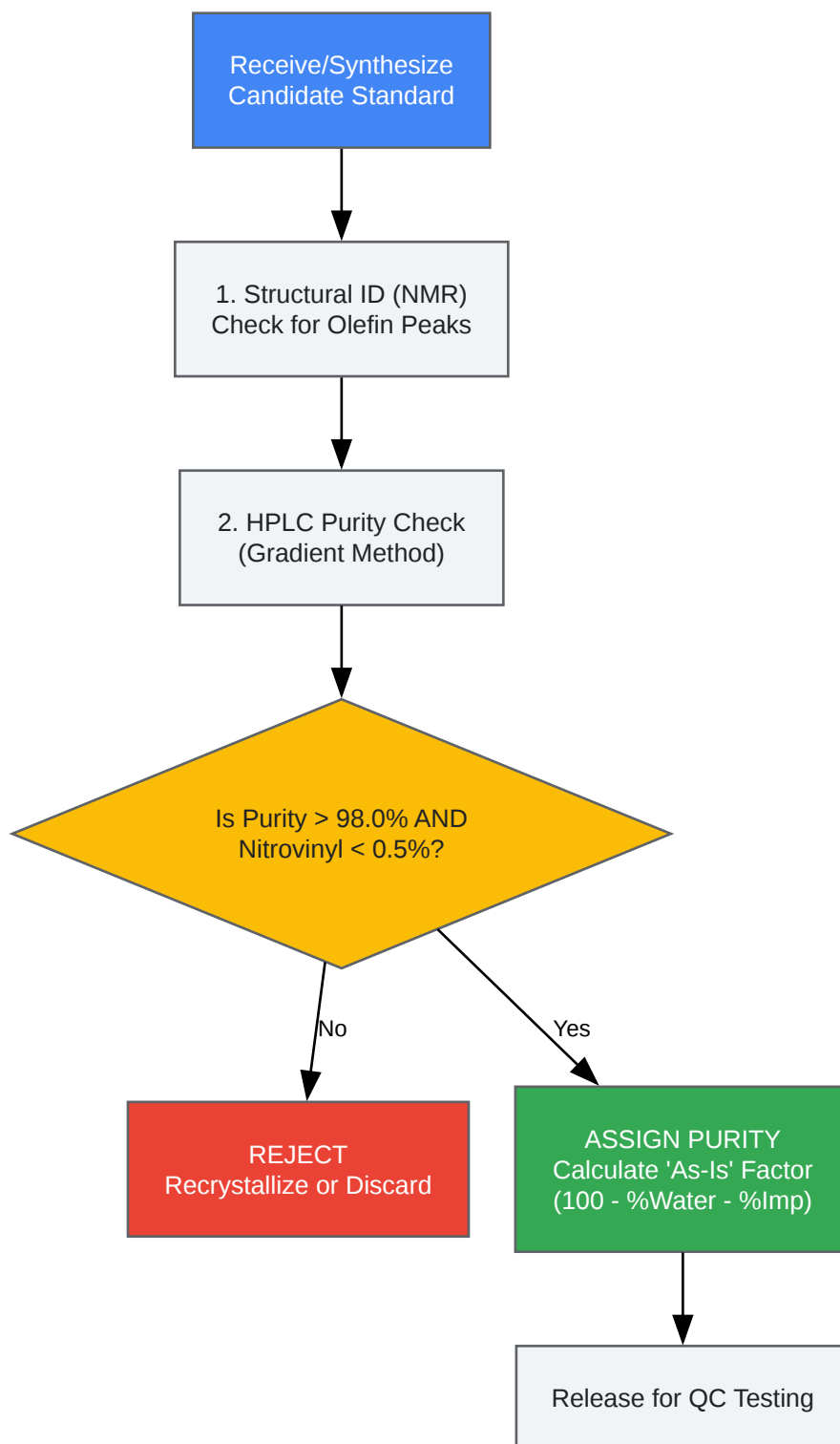
- Nitroethyl (Target): Look for two distinct triplets in the aliphatic region (approx 3.2 ppm and 4.6 ppm) corresponding to the -CH₂-CH₂-NO₂ chain.
- Nitrovinyl (Impurity): Look for downfield olefinic protons (doublets) around 7.5–8.5 ppm. Absence of these peaks confirms successful hydrogenation.

Mass Spectrometry (LC-MS)

- Target (Nitroethyl): [M+H]⁺ = 269/271 (Bromine isotope pattern 1:1).
- Impurity (Nitrovinyl): [M+H]⁺ = 267/269 (2 mass units lower).

Part 5: Analytical Workflow Diagram

The following decision tree guides the researcher through the qualification of a new reference standard batch.



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Figure 2: Workflow for qualifying a working reference standard according to ICH Q2(R2) principles.

References

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